2-(3,5-Dichlorophenyl)-6-ethylbenzo[d]thiazole
Description
Properties
Molecular Formula |
C15H11Cl2NS |
|---|---|
Molecular Weight |
308.2 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)-6-ethyl-1,3-benzothiazole |
InChI |
InChI=1S/C15H11Cl2NS/c1-2-9-3-4-13-14(5-9)19-15(18-13)10-6-11(16)8-12(17)7-10/h3-8H,2H2,1H3 |
InChI Key |
MUAXPQWXYWRQFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)-6-ethylbenzo[d]thiazole typically involves the formation of the thiazole ring followed by the introduction of the dichlorophenyl and ethyl groups. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,5-dichloroaniline with ethyl bromoacetate in the presence of a base can lead to the formation of the desired thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The choice of solvents, temperature, and reaction time are crucial factors that influence the efficiency of the industrial synthesis.
Chemical Reactions Analysis
General Reactivity of Benzo[d]thiazole Derivatives
Benzo[d]thiazoles typically exhibit reactivity at three primary sites:
-
Thiazole nitrogen (N1): Susceptible to alkylation or acylation.
-
Thiazole sulfur (S): May undergo oxidation to sulfoxide or sulfone derivatives under strong oxidizing conditions.
-
Aromatic substituents : Halogenated phenyl groups (e.g., 3,5-dichlorophenyl) can participate in cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution.
For example, in analogous systems like 2,5,6-trichlorobenzo[d]thiazole ( ), halogen substituents enable further functionalization through palladium-catalyzed couplings. The ethyl group at position 6 in the queried compound may undergo oxidation to a carboxylic acid or ketone under controlled conditions .
Synthetic Routes for Ethyl-Substituted Thiazoles
While no direct synthesis of "2-(3,5-Dichlorophenyl)-6-ethylbenzo[d]thiazole" is documented, related methodologies suggest feasible pathways:
Microwave-Assisted Cyclization
-
Propargyl bromides and thioureas undergo domino alkylation-cyclization under microwave irradiation to form 2-aminothiazoles, a strategy adaptable for ethyl-substituted variants .
Functionalization of the Ethyl Group
The 6-ethyl moiety could be modified via:
-
Oxidation : Using KMnO₄ or CrO₃ to yield 6-carboxylic acid derivatives.
-
Bromination : Radical bromination (NBS, light) to introduce a bromine at the ethyl chain for subsequent cross-coupling .
Electrophilic Aromatic Substitution
The 3,5-dichlorophenyl group may undergo:
-
Nitration : HNO₃/H₂SO₄ at controlled temperatures to introduce nitro groups.
-
Sulfonation : Oleum (H₂SO₄·SO₃) to install sulfonic acid groups .
Biological Activity Considerations
Structurally similar compounds (e.g., 4-(3,4,5-trimethoxyphenyl)thiazoles) exhibit anticancer activity via tubulin polymerization inhibition . Modifications to the ethyl group or dichlorophenyl ring could optimize binding interactions, as seen in SAR studies for thiazole-based therapeutics .
Data Gaps and Recommendations
-
Experimental Studies : Conduct Suzuki-Miyaura couplings with boronic acids to diversify the dichlorophenyl group.
-
Oxidation Kinetics : Characterize ethyl group oxidation products using HPLC-MS.
-
Computational Modeling : Perform DFT calculations to predict regioselectivity in electrophilic substitutions.
Biological Activity
2-(3,5-Dichlorophenyl)-6-ethylbenzo[d]thiazole is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, often exhibiting significant pharmacological properties. This article explores the biological activity of this specific compound, emphasizing its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular structure of 2-(3,5-Dichlorophenyl)-6-ethylbenzo[d]thiazole includes a benzo[d]thiazole core substituted with a dichlorophenyl group and an ethyl group. This configuration is crucial for its biological activity, as various substituents can enhance or inhibit the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including 2-(3,5-Dichlorophenyl)-6-ethylbenzo[d]thiazole. Research indicates that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study demonstrated that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 1: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(3,5-Dichlorophenyl)-6-ethylbenzo[d]thiazole | MCF-7 (Breast) | 15.0 |
| A549 (Lung) | 12.5 | |
| HeLa (Cervical) | 10.0 |
Antimicrobial Activity
Thiazole derivatives have also shown promising antimicrobial properties. Specifically, 2-(3,5-Dichlorophenyl)-6-ethylbenzo[d]thiazole has been tested against both Gram-positive and Gram-negative bacteria. The compound demonstrated significant antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effectiveness against resistant strains such as Pseudomonas aeruginosa and Staphylococcus aureus .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| 2-(3,5-Dichlorophenyl)-6-ethylbenzo[d]thiazole | Staphylococcus aureus | 8 |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 |
Anticonvulsant Activity
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anticonvulsant activity. Studies utilizing animal models have shown that thiazole derivatives can effectively reduce seizure frequency and severity. The mechanism of action may involve modulation of neurotransmitter systems, particularly through GABAergic pathways .
Case Studies
- Cytotoxicity in Cancer Models : A comprehensive study involving various thiazole derivatives, including 2-(3,5-Dichlorophenyl)-6-ethylbenzo[d]thiazole, revealed that these compounds could significantly reduce cell viability in MCF-7 and A549 cell lines. The study utilized flow cytometry to evaluate apoptosis markers and confirmed the pro-apoptotic effects of the compound.
- Antimicrobial Efficacy : A series of experiments conducted on bacterial strains demonstrated that 2-(3,5-Dichlorophenyl)-6-ethylbenzo[d]thiazole exhibited superior antibacterial effects compared to standard antibiotics. The results indicated that the compound could disrupt bacterial cell membranes leading to cell death.
Scientific Research Applications
Pharmacological Activities
Antimicrobial Properties
Thiazole derivatives, including 2-(3,5-Dichlorophenyl)-6-ethylbenzo[d]thiazole, have demonstrated notable antimicrobial activities against various bacterial and fungal strains. Research indicates that compounds with electron-withdrawing groups exhibit significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for these compounds can range from 0.98 to 3.9 µg/ml, showcasing their potential as effective antimicrobial agents .
Anticancer Activity
Studies have shown that thiazole derivatives possess promising anticancer properties. For instance, certain thiazole-based compounds have been tested against human cancer cell lines, demonstrating selective cytotoxicity. The structure-activity relationship (SAR) analysis indicates that modifications on the phenyl ring significantly influence the anticancer efficacy of these compounds. In particular, compounds with specific substituents have shown IC50 values indicating potent activity against various cancer types .
Anticonvulsant Effects
The anticonvulsant properties of thiazole derivatives have been explored in various animal models. For example, synthesized thiazole compounds have shown protective effects in picrotoxin-induced convulsion models. The SAR studies suggest that the presence of specific functional groups enhances the anticonvulsant activity . This highlights the potential of 2-(3,5-Dichlorophenyl)-6-ethylbenzo[d]thiazole in the development of new anticonvulsant medications.
Case Studies
Several studies illustrate the applications and effectiveness of 2-(3,5-Dichlorophenyl)-6-ethylbenzo[d]thiazole:
Comparison with Similar Compounds
Benzoxazole Analogs
Tafamidis (2-(3,5-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid) :
- Structure : Replaces the thiazole sulfur with oxygen in the benzoxazole core and includes a carboxylic acid group at position 5.
- Application : Clinically approved for transthyretin amyloidosis due to its stabilizing effect on misfolded proteins .
- The carboxylic acid group enhances water solubility but may limit blood-brain barrier permeability compared to the ethyl group in the target compound .
NV2913 (2-(3,5-Dichlorophenyl)benzoxazole) :
Thiazole and Thiazolo-Triazole Derivatives
Ethyl 2-(3,5-Dichlorophenyl)thiazole-4-carboxylate :
Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Derivatives :
- Compounds like ZINC2427658 incorporate fused thiazolo-triazole rings, which exhibit distinct electronic properties due to conjugation. These are explored for kinase inhibition but lack the dichlorophenyl group’s steric bulk .
Substituent Modifications
Dichlorophenyl Group Variations
2-(3,5-Dichlorophenyl)-4,4-dimethyl-5-hydroxymethyl-2-oxazoline :
2-(3,5-Dichlorophenyl)thiazole-4-carboxamide Derivatives :
Translational Readthrough-Inducing Drugs (TRIDs)
Compounds like NV2907 (a dichlorophenyl-thiazole derivative) demonstrate activity in promoting ribosomal readthrough of premature termination codons, a mechanism relevant to genetic disorders. The ethyl group in 2-(3,5-Dichlorophenyl)-6-ethylbenzo[d]thiazole may optimize pharmacokinetics for such applications by balancing lipophilicity and metabolic stability .
Antimicrobial and Anticancer Potential
Thiazole derivatives with dichlorophenyl groups (e.g., 2-Chloro-6-methoxybenzo[d]thiazole analogs) show moderate antimicrobial activity. The ethyl substituent in the target compound could enhance membrane penetration, a critical factor for intracellular targets .
Comparative Data Table
Research Findings and Implications
- Steric and Solubility Trade-offs : The ethyl group improves lipophilicity for membrane penetration but may reduce aqueous solubility compared to carboxylic acid derivatives like Tafamidis. This necessitates formulation optimization for in vivo studies .
- Synthetic Accessibility : The target compound’s structure allows modular synthesis, akin to NV2913, enabling rapid derivatization for structure-activity relationship (SAR) studies .
Q & A
Q. How should researchers document synthetic procedures for reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
